

An In-depth Technical Guide to the Detonation Properties of Hexanitrostilbene (HNS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **HEXANITROSTILBENE**

Cat. No.: **B7817115**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanitrostilbene (HNS), systematically named 1,1'-(E)-Ethane-1,2-diyl]bis(2,4,6-trinitrobenzene), is a high-performance secondary explosive renowned for its exceptional thermal stability and insensitivity to external stimuli such as impact, friction, and electrostatic discharge.^{[1][2][3]} These properties make it a critical material for applications requiring reliable performance under extreme temperature conditions, such as in aerospace devices, space missions, and military hardware.^{[2][4]} HNS is particularly valued in applications like detonators, mild detonating fuses (MDF), and as a crystal-modifying additive in melt-cast trinitrotoluene (TNT) to prevent cracking. This guide provides a comprehensive overview of the core detonation properties of HNS, including detailed experimental protocols and data presented for comparative analysis.

Physicochemical and Explosive Properties

Hexanitrostilbene is a yellow crystalline solid with the chemical formula $C_{14}H_6N_6O_{12}$.^[5] It is characterized by its high melting point and density, which contribute to its performance as an explosive.

Quantitative Detonation and Sensitivity Data

The following tables summarize the key quantitative data regarding the detonation and sensitivity properties of **Hexanitrostilbene**.

Table 1: Detonation Properties of **Hexanitrostilbene**

Property	Value	Density (g/cm ³)	Notes
Detonation Velocity	7000 m/s	1.70	[6]
7014 m/s	1.70	Average of six calculations. [6]	
6800 m/s	1.60		
Detonation Pressure (Chapman-Jouguet)	~20 GPa	Not Specified	
1.71 to 2.97 GPa	Not Specified	Calculated from VOD records.	
Detonation Temperature	Data not readily available in the surveyed literature.	Theoretical calculations have been performed using thermochemical codes like CHEETAH, but specific values are not consistently reported. [4]	
Heat of Detonation	4 kJ/g	Not Specified	

Table 2: Sensitivity Properties of **Hexanitrostilbene**

Sensitivity Test	Result	Notes
Impact Sensitivity	Less sensitive than Tetryl. [2] [3]	Drop hammer tests are typically used.
5 Nm		
5 J		
Friction Sensitivity	Generally considered insensitive.	BAM Friction Test is a standard method.
240 N		
Electrostatic Spark Sensitivity	Practically insensitive. [2] [3]	Can withstand temperatures up to 325°C. [2] [3]

Experimental Protocols

Synthesis of Hexanitrostilbene (Shipp-Kaplan Method)

A common and economical method for synthesizing HNS is through the oxidative coupling of 2,4,6-trinitrotoluene (TNT) using sodium hypochlorite.[\[1\]](#)

Materials:

- 2,4,6-trinitrotoluene (TNT)
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Sodium hypochlorite (NaOCl) solution (e.g., 6%)[\[1\]](#)
- Sodium hydroxide (for pH adjustment, if necessary)
- Hydrochloric acid (for quenching, if necessary)
- Dimethylformamide (for recrystallization)

Procedure:

- Preparation of TNT Solution: Dissolve TNT in a mixture of THF and methanol.
- Reaction Setup: Cool the reaction vessel to a low temperature, typically around 0-5°C.[1]
- Addition of Oxidant: Slowly add the sodium hypochlorite solution to the stirred TNT solution while maintaining the low temperature. The reaction is exothermic.
- Reaction Monitoring: The reaction progress can be monitored by observing the color change of the solution. The formation of the intermediate, 2,4,6-trinitrobenzyl chloride (TNBCl), occurs rapidly.
- Aging: After the initial reaction, the mixture is typically "aged" for a period (e.g., 2 hours) to allow for the conversion of the intermediate to HNS. The pH of the solution can be controlled during this period to improve yield and selectivity.
- Precipitation and Filtration: The crude HNS precipitates from the solution. The solid product is then collected by filtration.
- Washing: The crude product is washed with solvents such as acetone to remove impurities.
- Recrystallization: For higher purity (HNS-II), the crude product (HNS-I) can be recrystallized from a solvent like dimethylformamide.[1] The melting point of the recrystallized product is approximately 316°C (with decomposition).[1]

Measurement of Detonation Velocity

Several techniques are employed to measure the detonation velocity of HNS. One common laboratory method is the use of electronic probes.

Detonation Velocity Measurement using Short-Circuit Pins:

- Sample Preparation: A cylindrical charge of HNS is pressed to a specific density.
- Probe Placement: Short-circuit pins or probes are placed at precise, known intervals along the axis of the explosive charge.
- Initiation: The explosive charge is initiated at one end using a detonator.

- Data Acquisition: As the detonation wave propagates along the charge, it sequentially shorts the pins. The time intervals between the shorting of successive pins are recorded using a high-speed oscilloscope or a dedicated timing system.
- Calculation: The detonation velocity is calculated by dividing the known distance between the pins by the measured time interval for the detonation wave to travel that distance.

Measurement of Detonation Pressure

The "aquarium technique" is a widely used method for determining the detonation pressure of explosives.

Aquarium Technique:

- Sample Assembly: A cylindrical charge of HNS is prepared, often consisting of several pressed pellets to achieve the desired length and density.
- Confinement: The charge is placed in a transparent container (the "aquarium"), typically made of PMMA (Plexiglas), which is then filled with water.
- Initiation: The explosive is initiated at one end.
- High-Speed Photography: The propagation of the shock wave from the detonating explosive into the surrounding water is captured using a high-speed camera.
- Analysis: The velocity of the shock wave in the water near the explosive charge is measured from the photographic record. Using the known Hugoniot (equation of state) of water, the particle velocity at the interface and subsequently the detonation pressure of the explosive can be calculated.

Impact Sensitivity Testing (Drop-Hammer Test)

The impact sensitivity is often determined using a drop-hammer apparatus, such as the ERL Type 12 machine.^[4]

Procedure:

- Sample Preparation: A small, measured amount of the explosive (e.g., 35-40 mg) is placed on an anvil.^[4] The sample may be placed on sandpaper or directly on the bare anvil.^[4]
- Test Setup: A striker pin is placed on top of the sample, and a known weight is positioned at a specific height.
- Drop: The weight is dropped onto the striker, imparting energy to the explosive sample.
- Reaction Detection: A "go" (reaction) or "no-go" (no reaction) is determined based on auditory (sound level), visual (spark, flame), or other sensory inputs.^[4]
- Staircase Method: The height of the drop is varied in a "staircase" method, where a "go" results in a lower drop height for the next trial, and a "no-go" results in a higher drop height.
- Calculation: After a series of tests, the 50% probability height (H_{50}) for a reaction is calculated statistically. This value is then used to express the impact sensitivity, often in terms of energy (Joules).

Friction Sensitivity Testing (BAM Method)

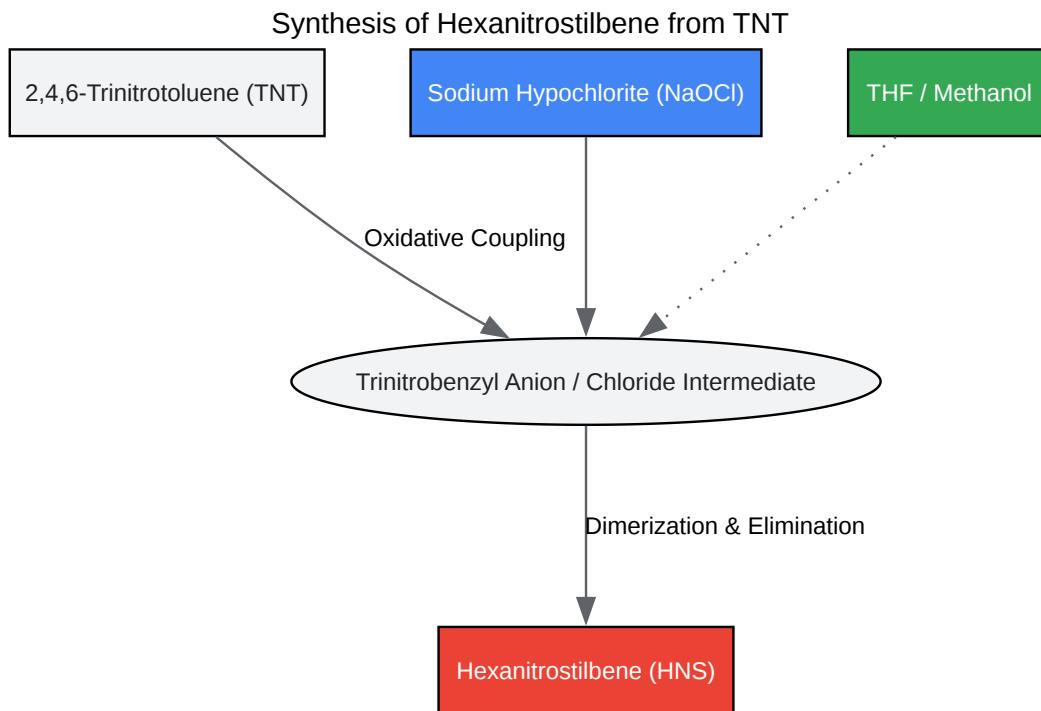
The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a standard method to assess the sensitivity of an explosive to frictional stimuli.

Procedure:

- Apparatus: The BAM friction apparatus consists of a fixed porcelain pin and a movable porcelain plate.
- Sample Placement: A small amount of the explosive is placed on the porcelain plate.
- Load Application: A load is applied to the porcelain pin via a weighted arm. The load can be varied by changing the weight and its position on the arm.
- Friction Application: The porcelain plate is moved back and forth under the pin once over a distance of 10 mm.
- Observation: The test is observed for any signs of a reaction, such as a report, crackling, or smoke.

- Threshold Determination: The lowest load at which a reaction occurs in a specified number of trials (e.g., one in six) is determined.

Electrostatic Spark Sensitivity Testing

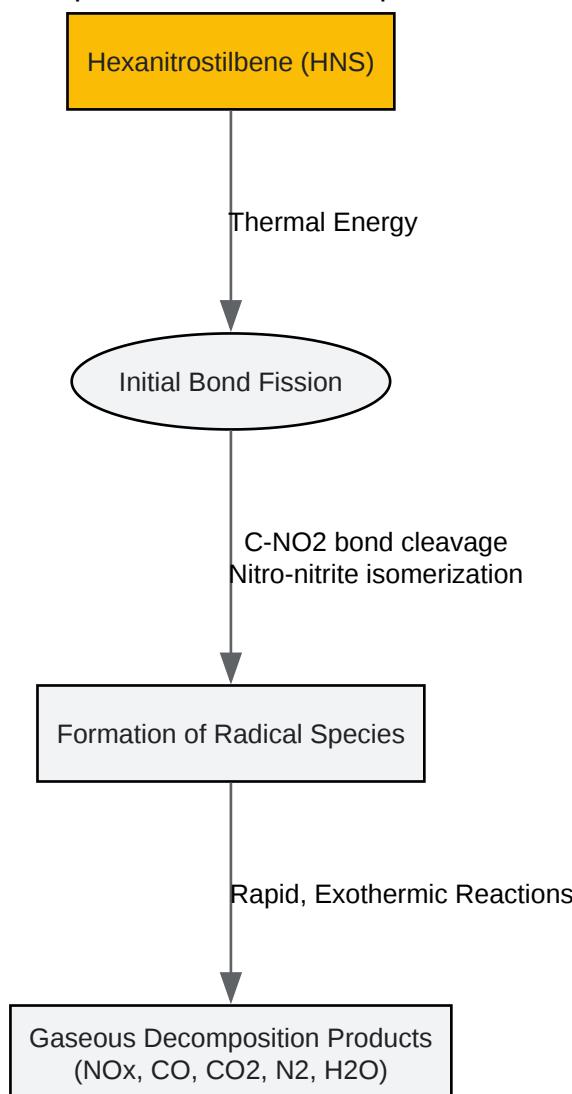

This test determines the sensitivity of an explosive to initiation by an electrostatic discharge.

Procedure:

- Apparatus: The test setup consists of a high-voltage power supply, a capacitor of known capacitance, and a spark gap with two electrodes.
- Sample Placement: A small amount of the explosive is placed in the spark gap between the electrodes.
- Discharge: The capacitor is charged to a specific voltage and then discharged through the sample, creating a spark. The energy of the spark is calculated as $E = 0.5 * C * V^2$, where C is the capacitance and V is the voltage.
- Observation: The test is observed for any signs of initiation.
- Threshold Determination: The energy is varied to determine the minimum spark energy required to cause initiation in a certain percentage of trials.

Visualizations

Synthesis of Hexanitrostilbene



[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of HNS from TNT.

Thermal Decomposition Pathway of Hexanitrostilbene

Conceptual Thermal Decomposition of HNS

[Click to download full resolution via product page](#)

Caption: Key stages in the thermal decomposition of HNS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Detonation temperature of high explosives from structural parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psemc.com [psemc.com]
- 3. researchgate.net [researchgate.net]
- 4. vniitf.ru [vniitf.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Detonation Properties of Hexanitrostilbene (HNS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7817115#detonation-properties-of-hexanitrostilbene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com